molecular formula C6H12O2 B153633 1,4-Cyclohexanediol CAS No. 6995-79-5

1,4-Cyclohexanediol

Cat. No.: B153633
CAS No.: 6995-79-5
M. Wt: 116.16 g/mol
InChI Key: VKONPUDBRVKQLM-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol is an organic compound with the molecular formula C₆H₁₂O₂. It is a diol, meaning it contains two hydroxyl groups attached to a cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol. It is a valuable intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .

Mechanism of Action

Target of Action

1,4-Cyclohexanediol is a chemical compound with the molecular formula C6H12O2 . It is used in various industrial applications, including as a monomer for polymer synthesis and as a building block in pharmaceutical manufacturing . .

Mode of Action

For instance, a complex formation between this compound and 1,2-hexanediol has been proposed to retard the percutaneous absorption and penetration of metronidazole .

Biochemical Pathways

This compound can be produced from lignin-derived dimers and oligomers through a two-step catalytic sequence . The first step involves the defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into this compound . The second step involves the amination of this compound with ammonia to produce 1,4-cyclohexanediamine . This process demonstrates the potential of this compound in the valorization of lignin, a major component of plant biomass.

Pharmacokinetics

It has been reported that this compound can be detected in urine following exposure to cyclohexane, cyclohexanone, and cyclohexanol . This suggests that this compound may be a metabolite of these compounds and could potentially be used as a biomarker of exposure.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of hydrogen in the liquid phase has been suggested to be relevant on the catalyst surface during the production of this compound from lignin-derived compounds . Additionally, safety data suggests that this compound may cause eye and respiratory irritation , indicating that its action and efficacy could be influenced by the exposure environment.

Biochemical Analysis

Biochemical Properties

It is known that 1,4-Cyclohexanediol can be produced from lignin-derived dimers and oligomers, which suggests that it may interact with enzymes and other biomolecules involved in lignin degradation .

Molecular Mechanism

It is known that this compound can be transformed into 1,4-cyclohexanediamine through a two-step catalytic sequence involving the commercially available RANEY® Ni catalyst . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that this compound can be detected in urine samples as a biomarker of exposure to cyclohexane, cyclohexanone, and cyclohexanol . This suggests that this compound may have some stability and could potentially have long-term effects on cellular function.

Metabolic Pathways

This compound is a major urinary metabolite and biomarker of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans This suggests that this compound is involved in the metabolic pathways of these compounds

Preparation Methods

1,4-Cyclohexanediol can be synthesized through several methods:

    Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,4-benzoquinone using a catalyst such as palladium on carbon.

    Reductive Catalytic Fractionation: Another method involves the reductive catalytic fractionation of lignocellulosic biomass.

    Dakin Oxidation: The Dakin oxidation of lignin-derived monophenols can also produce this compound.

Scientific Research Applications

1,4-Cyclohexanediol has numerous applications in scientific research:

Comparison with Similar Compounds

1,4-Cyclohexanediol can be compared with other similar compounds, such as:

    1,2-Cyclohexanediol: This compound has hydroxyl groups at the 1 and 2 positions of the cyclohexane ring.

    Cyclohexanol: Cyclohexanol contains a single hydroxyl group attached to the cyclohexane ring.

    1,4-Cyclohexanedione: This compound is the oxidized form of this compound and contains two carbonyl groups.

Properties

IUPAC Name

cyclohexane-1,4-diol
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InChI

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VKONPUDBRVKQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID20871178, DTXSID60878843, DTXSID60883614
Record name 1,​4-​Cyclohexanediol
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Record name 1,4-Cyclohexanediol, trans-
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Record name 1,4-Cyclohexanediol, cis-
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Molecular Weight

116.16 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 1,4-Cyclohexanediol
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CAS No.

556-48-9, 931-71-5, 6995-79-5
Record name 1,4-Cyclohexanediol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanediol
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1,4-Cyclohexanediol
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1,4-Cyclohexanediol
Reactant of Route 4
1,4-Cyclohexanediol
Reactant of Route 5
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Reactant of Route 6
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